molecular formula C4H12ClNO2S B8183709 (2S)-1-methanesulfonylpropan-2-amine hydrochloride

(2S)-1-methanesulfonylpropan-2-amine hydrochloride

Cat. No.: B8183709
M. Wt: 173.66 g/mol
InChI Key: GEMOSNJUPNGFRO-WCCKRBBISA-N
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Description

(2S)-1-methanesulfonylpropan-2-amine hydrochloride is a chiral amine derivative with a methanesulfonyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-2-aminopropanol.

    Methanesulfonylation: The amino group of (S)-2-aminopropanol is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms (2S)-1-methanesulfonylpropan-2-amine.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors for the methanesulfonylation step to ensure efficient mixing and reaction completion.

    Purification: The product is purified using crystallization or recrystallization techniques to obtain the hydrochloride salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-methanesulfonylpropan-2-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The methanesulfonyl group can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: Oxidation can lead to the formation of sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as alkoxides or thiolates.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products

    Substitution: Products include various substituted amines.

    Reduction: The major product is the corresponding free amine.

    Oxidation: Products include sulfonic acids and related derivatives.

Scientific Research Applications

(2S)-1-methanesulfonylpropan-2-amine hydrochloride has several applications in scientific research:

    Organic Synthesis: Used as a chiral building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Utilized in studies involving enzyme inhibition and protein modification.

    Industrial Applications: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2S)-1-methanesulfonylpropan-2-amine hydrochloride involves its interaction with biological molecules:

    Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.

    Pathways Involved: It may affect metabolic pathways by modifying enzyme activity or protein function.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminopropanol: The starting material for the synthesis of (2S)-1-methanesulfonylpropan-2-amine hydrochloride.

    Methanesulfonyl Chloride: A reagent used in the methanesulfonylation step.

    Other Chiral Amines: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

(2S)-1-methylsulfonylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO2S.ClH/c1-4(5)3-8(2,6)7;/h4H,3,5H2,1-2H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEMOSNJUPNGFRO-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CS(=O)(=O)C)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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